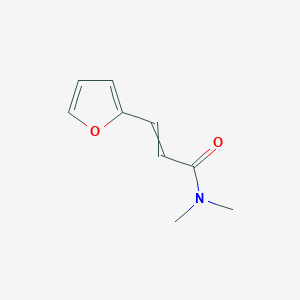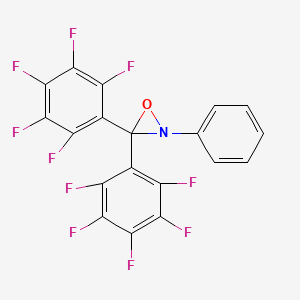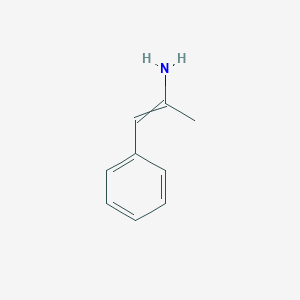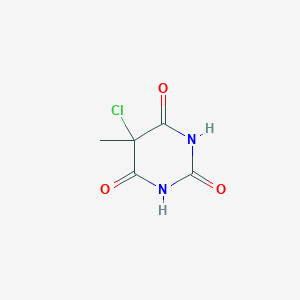![molecular formula C7H8N2OS B14333069 6-[(Prop-2-en-1-yl)sulfanyl]pyrimidin-2(1H)-one CAS No. 105173-88-4](/img/structure/B14333069.png)
6-[(Prop-2-en-1-yl)sulfanyl]pyrimidin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(Prop-2-en-1-yl)sulfanyl]pyrimidin-2(1H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a prop-2-en-1-yl sulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-[(Prop-2-en-1-yl)sulfanyl]pyrimidin-2(1H)-one typically involves the reaction of pyrimidine derivatives with prop-2-en-1-yl sulfanyl reagents under controlled conditions. One common method involves the nucleophilic substitution reaction where a pyrimidine derivative reacts with a prop-2-en-1-yl sulfanyl halide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 6-[(Prop-2-en-1-yl)sulfanyl]pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrimidine ring or the sulfanyl group.
Substitution: The prop-2-en-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Wissenschaftliche Forschungsanwendungen
6-[(Prop-2-en-1-yl)sulfanyl]pyrimidin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as conductivity or stability.
Wirkmechanismus
The mechanism of action of 6-[(Prop-2-en-1-yl)sulfanyl]pyrimidin-2(1H)-one involves its interaction with specific molecular targets. The sulfanyl group can interact with various enzymes or receptors, modulating their activity. The pyrimidine ring can also participate in hydrogen bonding and other interactions, influencing the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Thiophene derivatives: These compounds also contain sulfur and have similar applications in medicinal chemistry.
Imidazole derivatives: These compounds share the heterocyclic structure and are known for their broad range of biological activities.
Uniqueness: 6-[(Prop-2-en-1-yl)sulfanyl]pyrimidin-2(1H)-one is unique due to the presence of both the pyrimidine ring and the prop-2-en-1-yl sulfanyl group, which confer specific chemical and biological properties
Eigenschaften
CAS-Nummer |
105173-88-4 |
|---|---|
Molekularformel |
C7H8N2OS |
Molekulargewicht |
168.22 g/mol |
IUPAC-Name |
6-prop-2-enylsulfanyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C7H8N2OS/c1-2-5-11-6-3-4-8-7(10)9-6/h2-4H,1,5H2,(H,8,9,10) |
InChI-Schlüssel |
SOXPDHQJRNDOKC-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCSC1=CC=NC(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


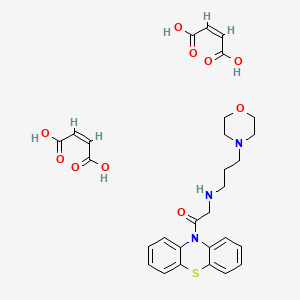

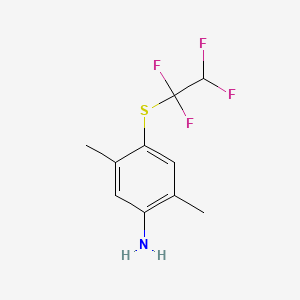

![Di[1,1'-biphenyl]-2-yl octadecyl phosphite](/img/structure/B14333017.png)

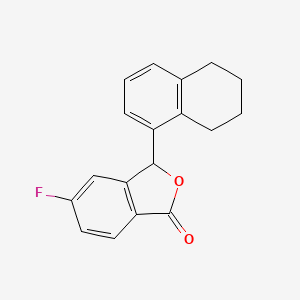
![1-Ethyl-2-[2-(thiophen-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B14333036.png)
![Glycine, N-[1-oxo-2-(sulfothio)propyl]-](/img/structure/B14333044.png)
